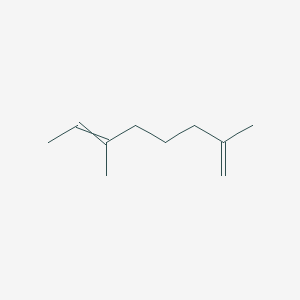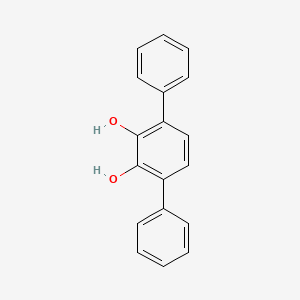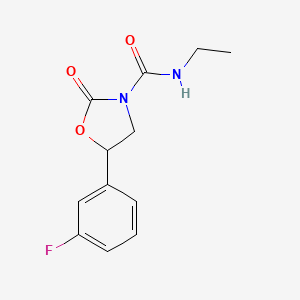
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide is a synthetic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
準備方法
The synthesis of N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, 3-fluorobenzaldehyde, and glycine.
Formation of Intermediate: The initial step involves the condensation of ethylamine with 3-fluorobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with glycine to form the oxazolidine ring.
Oxidation: The oxazolidine intermediate is then oxidized to introduce the oxo group at the 2-position, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Pharmacological Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
作用機序
The mechanism of action of N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This action disrupts bacterial growth and replication, making it an effective antimicrobial agent.
類似化合物との比較
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid. While all these compounds share a common oxazolidinone core, this compound is unique due to the presence of the ethyl and fluorophenyl groups, which may enhance its pharmacological properties.
Similar Compounds
- Linezolid
- Tedizolid
- Cycloserine
These compounds are also known for their antimicrobial properties and are used in the treatment of various bacterial infections.
特性
CAS番号 |
34725-14-9 |
|---|---|
分子式 |
C12H13FN2O3 |
分子量 |
252.24 g/mol |
IUPAC名 |
N-ethyl-5-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H13FN2O3/c1-2-14-11(16)15-7-10(18-12(15)17)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,16) |
InChIキー |
BESWNSMBCXKIGI-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N1CC(OC1=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


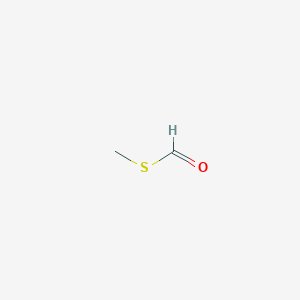
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

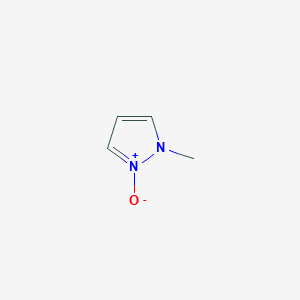
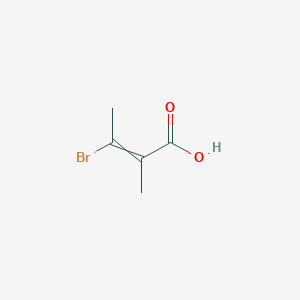
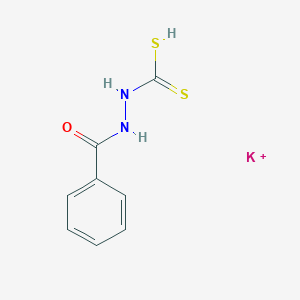
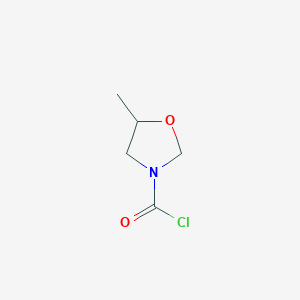

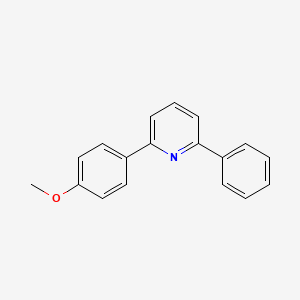
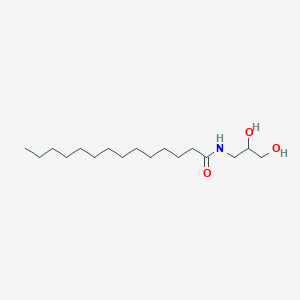
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
